1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the 2,4-dimethylphenyl and 4-ethoxyphenyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various aryl halides. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the ethoxyphenyl group, which may affect its chemical and biological properties.
N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the dimethylphenyl group, leading to different reactivity and applications.
1-(2,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its solubility and biological activity.
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(4-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H21N5O/c1-4-27-17-8-6-16(7-9-17)25-20-18-12-24-26(21(18)23-13-22-20)19-10-5-14(2)11-15(19)3/h5-13H,4H2,1-3H3,(H,22,23,25) |
InChI Key |
PZWSSCPORUEWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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